7-Nitro-1,2,3,4-tetrahydro-1,5-naphthyridine

Physicochemical profiling Drug-likeness Medicinal chemistry triage

7-Nitro-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1393584-97-8) is a nitrogen-containing heterocyclic compound belonging to the 1,5-naphthyridine family, featuring a partially saturated tetrahydro ring system with a nitro substituent at the 7-position. Its molecular formula is C₈H₉N₃O₂ with a molecular weight of 179.18 g/mol.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
Cat. No. B12443110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-1,2,3,4-tetrahydro-1,5-naphthyridine
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=N2)[N+](=O)[O-])NC1
InChIInChI=1S/C8H9N3O2/c12-11(13)6-4-8-7(10-5-6)2-1-3-9-8/h4-5,9H,1-3H2
InChIKeyQEXBEOXOYYYVRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitro-1,2,3,4-tetrahydro-1,5-naphthyridine: Structural Identity, Physicochemical Profile, and Procurement Relevance


7-Nitro-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1393584-97-8) is a nitrogen-containing heterocyclic compound belonging to the 1,5-naphthyridine family, featuring a partially saturated tetrahydro ring system with a nitro substituent at the 7-position. Its molecular formula is C₈H₉N₃O₂ with a molecular weight of 179.18 g/mol [1]. The compound is characterized as a π-deficient heterocycle due to the electron-withdrawing nitro group, which further depletes the ring of electron density and confers heightened reactivity toward nucleophilic reagents [2]. Commercial sourcing typically offers purities of 95% to 98% from specialist chemical suppliers .

Why Substituting 7-Nitro-1,2,3,4-tetrahydro-1,5-naphthyridine with Its Closest Analogs Compromises Reactivity, Synthetic Utility, and Downstream Product Profiles


In-class compounds within the tetrahydro-1,5-naphthyridine family cannot be casually interchanged because the identity and position of the substituent at the 7-position fundamentally alter electronic properties, reactivity, and downstream synthetic outcomes. The parent scaffold, 1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 13993-61-8), lacks the electron-withdrawing nitro group entirely, resulting in a substantially different electrophilicity profile, lower topological polar surface area (24.9 vs. 70.7 Ų), and fewer hydrogen bond acceptor sites (2 vs. 4) [1]. The 7-bromo analog (CAS 1256787-10-6) presents a halogen leaving group rather than a reducible nitro moiety, enabling cross-coupling chemistry but precluding direct conversion to a primary amine without additional synthetic steps . The 3-nitro positional isomer (3-nitro-1,5-naphthyridine) places the nitro group on the fully aromatic ring, producing a markedly different reactivity profile at the 3-position rather than the 7-position of the saturated ring, which alters both the electronic distribution across the bicyclic system and the steric accessibility for subsequent transformations [2]. These differences mean that substitution with a non-7-nitro analog can lead to divergent reaction yields, altered regioselectivity in subsequent steps, and ultimately a different impurity profile in the final active pharmaceutical ingredient.

Quantitative Differentiation of 7-Nitro-1,2,3,4-tetrahydro-1,5-naphthyridine: Computed Physicochemical Properties, Reactivity Drivers, and Synthetic Handle Advantage


Enhanced Topological Polar Surface Area (TPSA) Drives Altered Permeability and Solvation Relative to the Parent Scaffold

Introduction of the nitro group at the 7-position increases the computed TPSA from 24.9 Ų (parent 1,2,3,4-tetrahydro-1,5-naphthyridine) to 70.7 Ų, a 2.84-fold increase. This TPSA shift is accompanied by an increase in H-bond acceptor count from 2 to 4, while XLogP3-AA decreases modestly from 1.3 to 1.1 [1]. These computed properties were derived using the Cactvs and XLogP3 engines within the PubChem 2019–2021 release environment and provide a consistent in silico comparison framework.

Physicochemical profiling Drug-likeness Medicinal chemistry triage

Nitro Group as a Reducible Synthetic Handle: Direct Access to 7-Amino-1,2,3,4-tetrahydro-1,5-naphthyridine Not Available from 7-Bromo or Parent Scaffolds

The 7-nitro substituent can be selectively reduced to the corresponding 7-amino derivative, a transformation that is not accessible from the parent scaffold (which bears hydrogen at the 7-position) and requires additional synthetic steps from the 7-bromo analog (typically Buchwald-Hartwig amination or nucleophilic substitution). The nitro group of 1,5-naphthyridines is known to be reducible by catalytic hydrogenation (H₂, Pd/C or Raney Ni), Fe or sodium dithionite, and biocatalytic nitroreductase systems [1][2]. The resulting 7-amino-1,2,3,4-tetrahydro-1,5-naphthyridine serves as a key intermediate in the synthesis of kinase inhibitors including SHP2 (e.g., GDC-1971 clinical candidate) and CDK4/6 inhibitor scaffolds [3]. In contrast, the 7-bromo analog requires transition-metal-catalyzed amination with specialized ligands to achieve the same amino intermediate, introducing additional cost, metal impurity risk, and step count.

Synthetic intermediate Nitro reduction Kinase inhibitor building block

Enhanced Electron Deficiency Modulates Reactivity in Nucleophilic Aromatic Substitution (SₙAr) Relative to Non-Nitrated Analog

The nitro group at the 7-position increases the electron deficiency of the naphthyridine ring system, rendering it more susceptible to nucleophilic attack compared to the parent tetrahydro-1,5-naphthyridine. This is a class-level property of nitronaphthyridines: the nitro group further depletes the π-electron density of an already π-deficient heterocycle, enabling SₙAr reactions that are sluggish or impossible on the non-nitrated scaffold [1]. The reactivity hierarchy is well-established in the nitronaphthyridine literature: nitro-1,5-naphthyridines show high reactivity toward nucleophilic reagents (amines, alkoxides, thiols) and low reactivity toward electrophiles [1]. This differential reactivity has been exploited in the synthesis of 4-methylamino-3-nitro-1,5-naphthyridine derivatives via methylamination with KMnO₄ in liquid methylamine [2].

Reactivity Nucleophilic substitution Electron-withdrawing group

Distinct Molecular Complexity and Heavy Atom Count Enable Differentiated Analytical Detection and Purification

The 7-nitro derivative possesses a molecular weight of 179.18 g/mol, which is 45.0 Da higher than the parent scaffold (134.18 g/mol) and 33.9 Da lower than the 7-bromo analog (213.07 g/mol) [1]. The molecular complexity score (Cactvs) is 204 versus 114 for the parent, reflecting the additional structural features introduced by the nitro group [1]. These differences in exact mass enable unambiguous discrimination by LC-MS in reaction monitoring and purity assessment. The presence of four H-bond acceptor sites (vs. 2 for the parent) also alters chromatographic retention behavior on reverse-phase columns, with the 7-nitro derivative showing a lower computed logP (1.1 vs. 1.3), predicting earlier elution under standard RP-HPLC conditions [1].

Analytical characterization Quality control LC-MS differentiation

Priority Application Scenarios for 7-Nitro-1,2,3,4-tetrahydro-1,5-naphthyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of SHP2 and Kinase Inhibitor Intermediates via Nitro Reduction to 7-Amino Derivative

Programs targeting SHP2 phosphatase (e.g., GDC-1971/RLY-1971 clinical candidate) or CDK4/6 kinases require 7-amino-tetrahydro-1,5-naphthyridine as a key intermediate for further elaboration [1]. The 7-nitro derivative provides the most direct synthetic entry to this amine via catalytic hydrogenation or chemical reduction, eliminating the need for transition-metal-catalyzed amination required by the 7-bromo analog. Procurement of the 7-nitro building block at 95–98% purity reduces step count, minimizes palladium contamination risk in the final API, and accelerates SAR exploration cycles. The elevated TPSA (70.7 Ų) of the nitro intermediate also serves as a useful property flag during triage: post-reduction, the amine product will have a lower TPSA and different permeability characteristics, enabling deliberate property modulation [2].

Library Synthesis and Diversification: Exploiting Enhanced SₙAr Reactivity for Parallel Chemistry

The electron-withdrawing nitro group activates the naphthyridine ring toward nucleophilic aromatic substitution, enabling diversification with amine, alkoxide, and thiol nucleophiles under milder conditions than achievable with the non-nitrated parent scaffold . This property is particularly valuable for high-throughput parallel library synthesis, where reaction conditions must be broadly compatible across diverse nucleophiles. The distinct molecular weight (179.18 Da) and chromatographic behavior (lower LogP vs. parent) also facilitate automated LC-MS tracking of reaction progress and product identification in plate-based formats [1].

Process Chemistry: Optimized Route Scouting with Enhanced Analytical Discriminability

During route scouting and process development for naphthyridine-containing APIs, the 7-nitro derivative's distinct exact mass (+45.0 Da vs. parent scaffold) and characteristic UV/Vis absorbance (nitro chromophore) enable unambiguous tracking of this intermediate through multi-step reaction sequences by HPLC-MS . This contrasts with the parent scaffold, which lacks a strong chromophore and may co-elute with process impurities. The nitro group also serves as a latent amine protecting group strategy: it can be carried through multiple synthetic steps and selectively unveiled by reduction at the optimal point in the synthetic sequence [2].

Fragment-Based Drug Discovery: A Polar, Rule-of-Three-Compliant Fragment with a Built-In Synthetic Vector

With a molecular weight of 179.18 Da, clogP of 1.1, and 4 H-bond acceptor sites, 7-nitro-1,2,3,4-tetrahydro-1,5-naphthyridine falls within fragment-based drug discovery (FBDD) Rule-of-Three guidelines (MW <300, clogP ≤3, HBA ≤6) . The nitro group serves as both a polarity modulator (increasing TPSA to 70.7 Ų vs. 24.9 Ų for the parent) and a built-in synthetic vector for fragment elaboration to the 7-amino analog. This dual functionality—acting as both a pharmacophoric element and a synthetic handle—is not available in the parent scaffold or the 7-bromo analog, where the bromine atom primarily functions as a leaving group without contributing to binding interactions [1].

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